4,5-Dichloropicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloropicolinamide is an organic compound with the molecular formula C6H4Cl2N2O. It is a derivative of picolinamide, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is known for its stability and is commonly used as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dichloropicolinamide can be synthesized through various methods. One common approach involves the chlorination of picolinamide. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure selective chlorination at the 4th and 5th positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloropicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted picolinamides, depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of picolinamide.
Reduction Products: Reduced forms of the compound, such as amines.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloropicolinamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Dichloropicolinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include enzyme inhibition or activation, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloropicolinamide: Another derivative of picolinamide with chlorine atoms at the 4th and 6th positions.
4,5-Dichlorophthalamide: A similar compound with a different core structure.
Uniqueness
4,5-Dichloropicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable intermediate in various synthetic processes .
Eigenschaften
Molekularformel |
C6H4Cl2N2O |
---|---|
Molekulargewicht |
191.01 g/mol |
IUPAC-Name |
4,5-dichloropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-5(6(9)11)10-2-4(3)8/h1-2H,(H2,9,11) |
InChI-Schlüssel |
XEEHJXAEGOVECA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1C(=O)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.